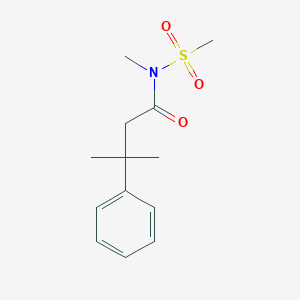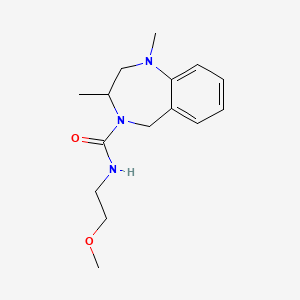![molecular formula C10H19NO2S2 B7583848 4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as MTSA and has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
MTSA has been studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, MTSA has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. In agriculture, MTSA has been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In material science, MTSA has been studied for its potential use in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of MTSA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTSA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
MTSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTSA has antitumor activity and inhibits the growth of cancer cells. MTSA has also been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In addition, MTSA has been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MTSA has several advantages for lab experiments, including its high purity and stability. However, MTSA also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of MTSA. One potential direction is the further study of its antitumor activity and its potential use in cancer treatment. Another potential direction is the study of its insecticidal activity and its potential use as a pesticide. In addition, the study of the mechanism of action of MTSA and its potential use in the treatment of inflammatory diseases is another potential direction for future research.
Synthesis Methods
MTSA can be synthesized through a multistep process, which involves the reaction of thiosemicarbazide with 1,4-dibromobutane to obtain 1,4-bis(thiosemicarbazido)butane. This compound is then reacted with methylsulfonyl chloride in the presence of a base to obtain 4-methylsulfonyl-1-thia-4-azaspiro[5.5]undecane.
properties
IUPAC Name |
4-methylsulfonyl-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-15(12,13)11-7-8-14-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGACBSRORAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCSC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)


![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)


![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)


![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
